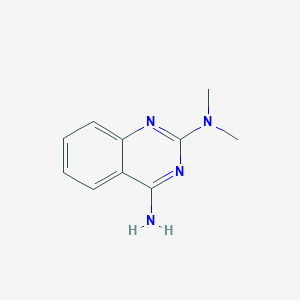
4-Amino-2-dimethylaminoquinazoline
Übersicht
Beschreibung
4-Amino-2-dimethylaminoquinazoline is a chemical compound that belongs to the quinazoline family. It is a heterocyclic organic compound with a molecular formula of C11H13N3. This compound has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-Amino-2-dimethylaminoquinazoline is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes, such as tyrosine kinase, which are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and division.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Amino-2-dimethylaminoquinazoline have been extensively studied. It has been shown to have a cytotoxic effect on cancer cells, leading to their death. It has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Amino-2-dimethylaminoquinazoline in lab experiments is its ability to selectively inhibit certain enzymes, making it a potential drug candidate. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Amino-2-dimethylaminoquinazoline in scientific research. One potential direction is the development of more effective anticancer drugs based on this compound. Another potential direction is the investigation of its potential use as an antimalarial drug. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Conclusion:
4-Amino-2-dimethylaminoquinazoline is a unique and versatile compound that has been extensively studied in scientific research. Its potential applications in medicine, particularly in the fields of cancer and malaria, make it a promising drug candidate. Further research is needed to fully understand its mechanism of action and to develop more effective drugs based on this compound.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-dimethylaminoquinazoline has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. It has been studied for its potential application as an anticancer agent due to its ability to inhibit certain enzymes that are involved in cancer cell growth. It has also been investigated for its potential use as an antimalarial drug.
Eigenschaften
Produktname |
4-Amino-2-dimethylaminoquinazoline |
|---|---|
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-N,2-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C10H12N4/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3,(H2,11,12,13) |
InChI-Schlüssel |
YPINGHVENXGMOX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
Kanonische SMILES |
CN(C)C1=NC2=CC=CC=C2C(=N1)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

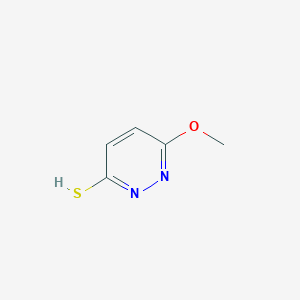
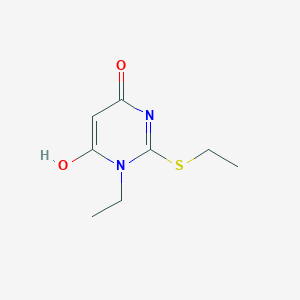
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
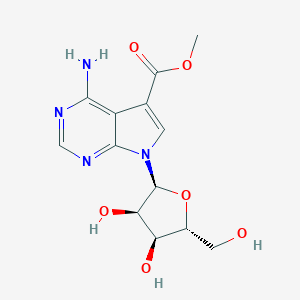
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
![[3.2.1]Propellane](/img/structure/B231374.png)
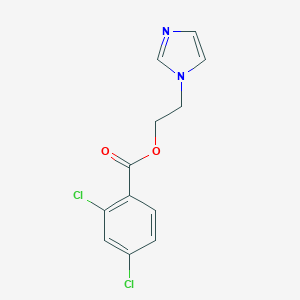
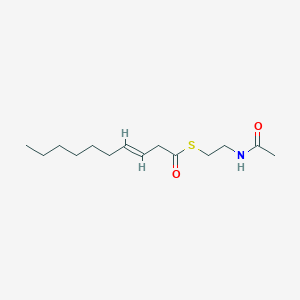
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
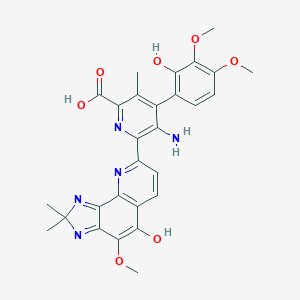

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)
